10-((2-Hydroxybenzoyl)amino)decanoate sodium
Description
Chemical Structure and Properties 10-((2-Hydroxybenzoyl)amino)decanoate sodium (hereafter referred to as SNAD) is a sodium salt derivative featuring a 10-carbon aliphatic chain linked to a 2-hydroxybenzoyl (salicyloyl) group via an amide bond. Its molecular formula is C₁₇H₂₃NNaO₄, with a molecular weight of 336.36 g/mol. SNAD is structurally characterized by its amphiphilic nature, combining a hydrophobic alkyl chain with a hydrophilic aromatic moiety, enabling interactions with both lipid membranes and aqueous environments .
Applications and Mechanisms SNAD is primarily studied as an oral absorption enhancer for poorly bioavailable drugs. It facilitates passive transcellular transport by increasing the lipophilicity of drug molecules through non-covalent complexation, thereby improving their permeability across intestinal epithelial cells. Preclinical studies demonstrate its utility in enhancing the bioavailability of low-molecular-weight heparin (LMWH) and other hydrophilic therapeutics .
Safety Profile In vitro cytotoxicity assays using Caco-2 cells indicate that SNAD exhibits low toxicity at concentrations ≤200 μg/mL, with cell viability exceeding 90% .
Properties
IUPAC Name |
sodium;10-[(2-hydroxybenzoyl)amino]decanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.Na/c19-15-11-8-7-10-14(15)17(22)18-13-9-5-3-1-2-4-6-12-16(20)21;/h7-8,10-11,19H,1-6,9,12-13H2,(H,18,22)(H,20,21);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHVCHNJCBBXMP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCCCC(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24NNaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264602-55-3 | |
| Record name | 10-((2-Hydroxybenzoyl)amino)decanoate sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264602553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-((2-HYDROXYBENZOYL)AMINO)DECANOATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDQ2FCX8UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-((2-Hydroxybenzoyl)amino)decanoate sodium typically involves the reaction of 2-hydroxybenzoic acid with decanoic acid in the presence of a coupling agent to form the amide bond. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The sodium salt is then formed by neutralizing the resulting acid with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
10-((2-Hydroxybenzoyl)amino)decanoate sodium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
10-((2-Hydroxybenzoyl)amino)decanoate sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 10-((2-Hydroxybenzoyl)amino)decanoate sodium involves its interaction with specific molecular targets. It acts by enhancing the permeability of biological membranes, thereby facilitating the absorption of co-administered drugs. This compound interacts with cellular pathways involved in drug transport and metabolism, making it a valuable tool in pharmaceutical research .
Comparison with Similar Compounds
Structural Analogues: Key Differences
SNAD belongs to a family of sodium salts with varying alkyl chain lengths and substituted aromatic groups. The most closely related compounds include:
Structural Insights :
Efficacy in Enhancing Drug Absorption
Pharmacokinetic Performance :
| Parameter | SNAD (C10) | SNAC (C8) |
|---|---|---|
| AUC Enhancement | ~3–5× (LMWH-Ca) | 2.24–35.27× (R1, SAs) |
| Tmax Prolongation | Not reported | 1.5–2× |
| Target Drugs | LMWH, polar molecules | Peptides, charged SAs |
- SNAD : In LMWH-Ca formulations, SNAD increased bioavailability by 3–5× in rats, attributed to improved mucosal permeability .
- SNAC: Demonstrated superior efficacy for charged molecules like salvianolic acid (SA-A, SA-B), achieving 8.72–35.27× higher AUC compared to neutral drugs (e.g., notoginsenoside R1) . This suggests SNAC’s ion-pairing mechanism preferentially enhances absorption of ionized drugs .
Mechanistic Differences :
- SNAD : Likely enhances passive diffusion via transient membrane fluidity modulation.
- SNAC : Promotes ionized drug transport through pH-dependent complexation, mimicking natural nutrient uptake pathways .
Biological Activity
10-((2-Hydroxybenzoyl)amino)decanoate sodium, also known as sodium 10-[(2-hydroxybenzoyl)amino]decanoate, is a sodium salt derived from 10-((2-hydroxybenzoyl)amino)decanoic acid. This compound has garnered attention for its notable biological activities, including anti-inflammatory and neuroprotective effects. Its molecular formula is C_{15}H_{25}N_{1}O_{3}Na, with a molecular weight of approximately 329.4 g/mol. The compound is characterized by its white powder appearance and solubility in both water and organic solvents, which enhances its utility in various applications.
Synthesis
The synthesis of this compound typically involves a condensation reaction between decanoic acid and 2-hydroxybenzoic acid in the presence of sodium hydroxide, performed under reflux conditions in ethanol or methanol. The product can be purified via recrystallization or column chromatography.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can suppress inflammation in lipopolysaccharide-induced RAW264.7 macrophages through the IKKβ-IκBα-NF-κB signaling pathway. This mechanism highlights its potential as a therapeutic agent for inflammatory diseases.
Neuroprotective Effects
In addition to its anti-inflammatory properties, this compound has demonstrated neuroprotective effects. Animal studies involving mouse models of Parkinson's disease revealed that treatment with this compound alleviated neurological deficits and motor impairments. These findings suggest that the compound may be beneficial in the treatment of neurodegenerative disorders.
The biological activity of this compound is believed to involve modulation of various biochemical pathways. It interacts with cellular targets involved in inflammation and neuroprotection, although further research is needed to fully elucidate these mechanisms.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Hydroxybenzoic acid | C_{7}H_{6}O_{3} | Antimicrobial properties |
| Decanoic acid | C_{10}H_{20}O | Used in food and cosmetics |
| 10-Aminodecanoic acid | C_{11}H_{23}N | Amino fatty acid used as a peptide building block |
What distinguishes this compound from these compounds is its unique combination of a long-chain fatty acid with a hydroxylated aromatic moiety, which imparts distinct biological activities such as anti-inflammatory effects and potential neuroprotection.
Study on Inflammatory Response
A study conducted on RAW264.7 macrophages demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines. The results indicated a dose-dependent response, suggesting that higher concentrations lead to more pronounced anti-inflammatory effects.
Neuroprotection in Parkinson's Disease Models
In an experimental model of Parkinson's disease, mice treated with this compound showed improved motor function compared to control groups. Behavioral tests indicated that the compound could mitigate the effects of neurotoxin-induced damage, supporting its potential application in treating neurodegenerative diseases.
Q & A
Q. What are the critical steps in synthesizing 10-((2-Hydroxybenzoyl)amino)decanoate sodium, and how can reaction progress be monitored?
- Methodological Answer : Synthesis typically involves amide coupling between 2-hydroxybenzoyl chloride and 10-aminodecanoic acid, followed by sodium salt formation. Key steps include:
Amide Formation : React 10-aminodecanoic acid with 2-hydroxybenzoyl chloride in anhydrous DMF, using triethylamine as a base.
Salt Formation : Treat the resulting acid with sodium hydroxide in ethanol.
Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) or NMR (disappearance of amine protons at δ 1.5–2.0 ppm and appearance of amide protons at δ 6.5–8.0 ppm). Purity can be assessed using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm for hydroxybenzoyl), amide NH (δ 8.1–8.3 ppm), and methylene protons in the decanoate chain (δ 1.2–1.6 ppm).
- ¹³C NMR : Carbonyl signals at ~170 ppm (amide) and ~175 ppm (carboxylate).
- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (N-H bend).
- Mass Spectrometry : ESI-MS in negative mode should show [M-Na]⁻ ion matching the molecular weight (C₁₇H₂₄NO₄⁻, calc. 322.16). Cross-validate with NIST databases for decanoate derivatives .
Q. How should researchers assess the purity of this sodium salt, and what quality control steps are recommended?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against a certified reference standard. For quantification, prepare a calibration curve using serial dilutions. Ensure ≥98% purity (by area normalization) and document results in a Certificate of Analysis (COA) . Store samples at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can factorial design optimize synthesis conditions for this compound?
- Methodological Answer : Apply a 2³ factorial design to evaluate variables:
- Factors : Temperature (40°C vs. 60°C), molar ratio (1:1 vs. 1:1.2), and reaction time (6 vs. 12 hours).
- Response : Yield (%) and purity (HPLC).
Analyze interactions using ANOVA. For example, higher temperatures may reduce reaction time but increase side products. Optimize via response surface methodology (RSM) .
Q. What computational approaches predict the stability and reactivity of this compound under varying pH conditions?
- Methodological Answer : Use density functional theory (DFT) to calculate protonation states and hydrolysis pathways. Simulate solvation effects (e.g., water, ethanol) via molecular dynamics (MD) . Compare predicted degradation products (e.g., decanoic acid derivatives) with experimental LC-MS data. Tools like COSMO-RS can model solubility changes with pH .
Q. How can researchers resolve contradictions in reported solubility data for sodium salts of similar structures?
- Methodological Answer : Conduct standardized solubility tests:
Prepare saturated solutions in solvents (water, ethanol, DMSO) at 25°C.
Filter and quantify dissolved compound via gravimetric analysis or UV-Vis spectroscopy.
Compare results with literature (e.g., NIST WebBook for 10-hydroxydecanoic acid derivatives) . Discrepancies may arise from impurities or measurement techniques (e.g., dynamic vs. static methods).
Q. What advanced separation techniques improve purification of this compound from reaction mixtures?
- Methodological Answer :
- Membrane Separation : Use nanofiltration (MWCO 300–500 Da) to retain the target compound while removing smaller impurities.
- Ion-Exchange Chromatography : Exploit the carboxylate group’s charge for selective binding to DEAE cellulose. Elute with a NaCl gradient (0.1–0.5 M).
Validate purity via LC-MS/MS to detect trace byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
